molecular formula C18H17NO B12164746 4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one CAS No. 61298-01-9

4-Methyl-1-[(4-methylphenyl)methyl]quinolin-2(1H)-one

Katalognummer: B12164746
CAS-Nummer: 61298-01-9
Molekulargewicht: 263.3 g/mol
InChI-Schlüssel: BGNUNHKDJAACHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinolinone core structure with a 4-methyl group and a 1-[(4-methylphenyl)methyl] substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methylquinoline with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- .

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinolinone derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the quinolinone to its corresponding hydroquinoline.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2(1H)-Quinolinone, 4-methyl-1-[(4-methoxyphenyl)methyl]-: Similar structure with a methoxy group instead of a methyl group.

    2(1H)-Quinolinone, 4-methyl-1-[(4-chlorophenyl)methyl]-: Contains a chlorine atom instead of a methyl group.

    2(1H)-Quinolinone, 4-methyl-1-[(4-nitrophenyl)methyl]-: Contains a nitro group instead of a methyl group.

Uniqueness

The uniqueness of 2(1H)-Quinolinone, 4-methyl-1-[(4-methylphenyl)methyl]- lies in its specific substituent pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methyl and 1-[(4-methylphenyl)methyl] groups can enhance its lipophilicity and interaction with biological targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

61298-01-9

Molekularformel

C18H17NO

Molekulargewicht

263.3 g/mol

IUPAC-Name

4-methyl-1-[(4-methylphenyl)methyl]quinolin-2-one

InChI

InChI=1S/C18H17NO/c1-13-7-9-15(10-8-13)12-19-17-6-4-3-5-16(17)14(2)11-18(19)20/h3-11H,12H2,1-2H3

InChI-Schlüssel

BGNUNHKDJAACHK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=CC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.